Nickel formate

Catalog No.
S563503
CAS No.
3349-06-2
M.F
C2H2NiO4
M. Wt
103.711 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel formate

CAS Number

3349-06-2

Product Name

Nickel formate

IUPAC Name

nickel(2+);diformate

Molecular Formula

C2H2NiO4

Molecular Weight

103.711 g/mol

InChI

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2

InChI Key

HZPNKQREYVVATQ-UHFFFAOYSA-L

SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)[O-].C(=O)[O-].[Ni+2]

Precursor for Nanomaterials Synthesis:

Nickel formate serves as a versatile precursor for the synthesis of various nickel nanomaterials, including:

  • Nanowires: Researchers utilize nickel formate in the reduction process to obtain well-defined nickel nanowires with controlled dimensions and morphology. The choice of solvent and reaction conditions play a crucial role in tailoring the nanowires' properties [].
  • Nanoparticles: Nickel formate decomposition can be employed for the synthesis of nickel nanoparticles. Studies suggest that the formate ligand plays a role in stabilizing the nanoparticles during their formation [].
  • Other Nanostructures: Beyond nanowires and nanoparticles, nickel formate can be used to create various other nanostructures like nanorods and nanobelts, depending on the chosen synthesis method and the addition of specific controlling agents [, ].

These nickel nanomaterials find potential applications in catalysis, electronics, energy storage, and various other fields due to their unique properties like high surface area and tailored electronic structure.

Catalyst Precursor:

Nickel formate can act as a precursor for the preparation of nickel catalysts. The formate ligand helps in the dispersion of nickel atoms, leading to highly active and selective catalysts for various reactions, including:

  • Hydrogenation reactions: Nickel catalysts derived from nickel formate exhibit good activity and selectivity for hydrogenation reactions, which are crucial in the chemical industry for producing various products [].
  • Hydrocarbon reforming: Nickel-based catalysts play a significant role in the reforming process, converting hydrocarbons into lighter and more valuable products. Nickel formate can be used as a precursor for these catalysts as well [].

The use of nickel formate as a catalyst precursor offers advantages like good control over the catalyst's morphology and activity, making it a valuable tool for researchers in catalysis research.

Biochemical research:

Nickel formate also finds applications in specific areas of biochemical research, such as:

  • Proteomics research: Nickel formate is used in certain protocols for protein purification and analysis in the field of proteomics, which studies the structure and function of proteins [].

Nickel formate is a chemical compound with the formula C2H2NiO4\text{C}_2\text{H}_2\text{NiO}_4. It typically appears as fine, green monoclinic crystals and is known for its mild toxicity and potential carcinogenic properties when exposed to heat or flame. Upon decomposition, nickel formate emits toxic gases, including carbon monoxide and carbon dioxide, making it essential to handle with care in laboratory settings .

  • Nickel formate is considered a potential health hazard [].
  • Nickel compounds are classified as carcinogenic (can cause cancer) by the International Agency for Research on Cancer (IARC) [].
  • It is important to handle nickel formate with proper personal protective equipment (PPE) in a well-ventilated fume hood according to laboratory safety guidelines [].
. Notably, its thermal decomposition occurs around 180-200 °C, yielding nickel metal, carbon monoxide, carbon dioxide, hydrogen, and water . In the presence of oxygen, the decomposition primarily produces nickel oxide and carbon dioxide . The activation energy for this decomposition process is approximately 150 ± 10 kJ/mol, indicating a significant energy barrier for the reaction to proceed .

Nickel formate exhibits mild toxicity and has been classified as a carcinogen. Its biological activity is primarily linked to nickel ions, which can interfere with various cellular processes. Nickel compounds are known to induce oxidative stress and can affect cellular signaling pathways. Studies have shown that exposure to nickel compounds can lead to adverse health effects, including respiratory issues and skin sensitization .

Nickel formate can be synthesized through several methods:

  • Reaction of Nickel Acetate with Formic Acid: This method involves mixing aqueous solutions of nickel acetate with formic acid, resulting in the formation of nickel formate dihydrate .
  • Direct Reaction of Nickel Oxide with Formic Acid: Nickel oxide can also react directly with formic acid to produce nickel formate .
  • Thermal Decomposition of Nickel Salts: Heating certain nickel salts in the presence of formic acid can yield nickel formate as a byproduct .

Nickel formate has various applications in different fields:

  • Catalysis: It serves as a precursor for nickel catalysts in organic reactions.
  • Material Science: Used in the synthesis of nickel oxide nanoparticles which find applications in batteries and sensors.
  • Organic Synthesis: Nickel formate is employed in organic synthesis as a reagent for various transformations .

Interaction studies involving nickel formate focus on its reactivity with other chemical species. For instance, it has been investigated for its ability to release carbon monoxide under specific conditions, which may have implications in catalysis and material synthesis . Additionally, studies on its interactions with biological systems highlight its toxicological profile and potential health risks associated with exposure.

Several compounds share similarities with nickel formate in terms of structure or reactivity. Below is a comparison highlighting their uniqueness:

CompoundFormulaPropertiesUnique Features
Nickel AcetateC4H6NiO4\text{C}_4\text{H}_6\text{NiO}_4Soluble in water; used in electroplatingMore soluble than nickel formate; widely used in industry
Nickel CarbonateNiCO3\text{NiCO}_3Green crystalline solid; insoluble in waterReacts vigorously with acids; less toxic than nickel formate
Nickel MalonateC6H8NiO4\text{C}_6\text{H}_8\text{NiO}_4Crystalline; used as a precursor for catalystsSimilar decomposition behavior but different applications
Nickel SulfateNiSO4\text{NiSO}_4Highly soluble; used in fertilizersMore widely used due to higher solubility

Nickel formate's unique characteristics include its specific thermal decomposition pathway and its role as a precursor for various nickel-based catalysts, distinguishing it from other similar compounds.

Synthesis Methods

Reaction of Nickel(II) Salts with Formic Acid

Nickel formate is commonly synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid (HCOOH). The reaction proceeds as follows:
$$
\text{Ni(OH)}2 + 2\text{HCOOH} \rightarrow \text{Ni(HCOO)}2 + 2\text{H}_2\text{O}
$$
This method yields high-purity nickel formate dihydrate (Ni(HCOO)₂·2H₂O), which is sparingly soluble in water and crystallizes as green monoclinic crystals.

Interaction of Sodium Formate with Nickel Sulfate

An alternative route involves the metathesis reaction between sodium formate (NaHCOO) and nickel sulfate (NiSO₄) in aqueous solution:
$$
\text{NiSO}4 + 2\text{NaHCOO} \rightarrow \text{Ni(HCOO)}2 + \text{Na}2\text{SO}4
$$
The product is isolated by concentrating the solution to 37–38° Bé and filtering while hot to prevent sodium sulfate contamination.

Industrial-Scale Production Protocols

Industrial processes optimize yield by maintaining precise stoichiometric ratios and reaction conditions:

  • Temperature: 90–110°C for efficient metal dissolution.
  • Agitation: Continuous mechanical stirring prevents nickel formate coating on unreacted nickel particles.
  • Filtration: Hot filtration avoids sodium sulfate crystallization.

Table 1. Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Ni(OH)₂ + HCOOH85–9099.5Ambient pressure, 80°C
NiSO₄ + NaHCOO75–8098.0Boiling solution, 100°C
Industrial (Ni + HCOOH)90–9599.890–110°C, continuous agitation

Structural Characterization

Nickel formate dihydrate crystallizes in the monoclinic space group P2₁/c with two distinct Ni²⁺ sites:

  • Ni1: Octahedrally coordinated by six formate oxygen atoms (average Ni–O bond length: 2.06 Å).
  • Ni2: Coordinated by four water molecules and two formate oxygen atoms (Ni–O: 2.03–2.07 Å).

Key Structural Features:

  • Hydrogen Bonding: O–H···O interactions between water molecules and formate oxygen atoms (bond lengths: 2.68–2.85 Å) stabilize the 3D framework.
  • Thermal Decomposition: Heating Ni(HCOO)₂·2H₂O at 130–140°C yields anhydrous Ni(HCOO)₂, which decomposes at 300°C to metallic nickel, CO₂, and H₂O:
    $$
    \text{Ni(HCOO)}2 \rightarrow \text{Ni} + 2\text{CO}2 + \text{H}2\text{O} + \text{H}2
    $$

Table 2. Crystallographic Data for Ni(HCOO)₂·2H₂O

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.23 Å, b = 6.98 Å, c = 7.45 Å
Coordination geometryOctahedral (Ni1), Distorted octahedral (Ni2)

Monoclinic Crystal Structure of Dihydrate Form

The dihydrate form of nickel formate, with the molecular formula [Ni(HCOO)₂(H₂O)₂], crystallizes in the monoclinic crystal system, specifically in the space group P2₁/c [2] [4]. This crystal structure has been subjected to extensive crystallographic analysis, with the most recent and precise determination conducted using modern charge-coupled device data collection methods at 100 K [2]. The compound exhibits well-defined lattice parameters that characterize its monoclinic symmetry.

The unit cell dimensions of nickel formate dihydrate are a = 8.5806(4) Å, b = 7.0202(3) Å, and c = 9.2257(4) Å, with a monoclinic angle β = 97.551(1)° [2]. The unit cell volume is 550.91(4) ų, and the structure contains four formula units (Z = 4), resulting in a calculated density of 2.228 g/cm³ [2]. These crystallographic parameters represent a significant improvement in precision compared to earlier determinations based on Weissenberg film data [8].

ParameterValueReference
Chemical Formula[Ni(HCOO)₂(H₂O)₂]Weil (2018) [2]
Molecular Weight (g/mol)184.78Weil (2018) [2]
Crystal SystemMonoclinicWeil (2018) [2]
Space GroupP2₁/cWeil (2018) [2]
Temperature (K)100Weil (2018) [2]
a (Å)8.5806Weil (2018) [2]
b (Å)7.0202Weil (2018) [2]
c (Å)9.2257Weil (2018) [2]
β (°)97.551Weil (2018) [2]
Volume (ų)550.91Weil (2018) [2]
Z4Weil (2018) [2]
Density (g/cm³)2.228Weil (2018) [2]

The monoclinic crystal structure of nickel formate dihydrate is characterized by the presence of two distinct nickel cation environments within the unit cell [2] [4]. The nickel cations are positioned on crystallographic inversion centers, with one nickel atom (Ni1) occupying Wyckoff position 2b and another nickel atom (Ni2) occupying Wyckoff position 2a [2]. This arrangement creates a unique three-dimensional framework where the nickel cations are stacked in rows parallel to the crystallographic direction [2].

The structural arrangement within the monoclinic unit cell demonstrates the systematic organization of formate anions and water molecules around the nickel centers [2] [4]. Each formate anion functions as a bridging ligand, connecting different nickel cations through its carboxylate oxygen atoms [2]. The water molecules coordinate directly to specific nickel centers, contributing to the overall stability of the crystal lattice [2].

The space group P2₁/c belongs to the monoclinic crystal system and is characterized by the presence of a 21 screw axis along the b direction and a c-glide plane perpendicular to the b axis [2]. This symmetry arrangement results in the generation of equivalent atomic positions through specific symmetry operations, creating the observed three-dimensional framework structure [2] [4].

Octahedral Coordination Environments of Nickel²⁺ Cations

The crystal structure of nickel formate dihydrate features two distinct octahedral coordination environments for the nickel²⁺ cations, both exhibiting distorted octahedral geometry [2] [4]. These coordination environments differ significantly in their ligand composition and bonding characteristics, creating unique structural features within the three-dimensional framework [2].

The first nickel center (Ni1) exhibits a coordination environment consisting entirely of oxygen atoms from six different formate anions [2] [4]. This coordination arrangement creates a pure formate-coordinated octahedral environment with specific nickel-oxygen bond distances. The Ni1-O bond lengths range from 2.0302(6) Å to 2.0942(6) Å, demonstrating the typical values observed in octahedral nickel²⁺ complexes with carboxylate ligands [2].

The second nickel center (Ni2) displays a mixed coordination environment comprising four oxygen atoms from water molecules and two oxygen atoms from formate anions [2] [4]. This coordination arrangement results in a distinctly different octahedral geometry compared to Ni1. The Ni2-O bond distances exhibit a broader range, with water molecule coordination distances of 2.0256(7) Å and 2.0663(6) Å, while the formate coordination distance is 2.1006(7) Å [2].

BondDistance (Å)Standard Deviation (Å)Reference
Ni1—O1ⁱ2.03020.0006Weil (2018) [2]
Ni1—O22.05030.0006Weil (2018) [2]
Ni1—O32.09420.0006Weil (2018) [2]
Ni2—O52.02560.0007Weil (2018) [2]
Ni2—O62.06630.0006Weil (2018) [2]
Ni2—O42.10060.0007Weil (2018) [2]

The octahedral coordination geometry around both nickel centers exhibits characteristic distortions from ideal octahedral symmetry [2] [9]. These distortions arise from the chelating constraints imposed by the ligand coordination and the crystallographic requirements of the space group symmetry [2]. The distorted octahedral environments are typical for nickel²⁺ complexes, where the d⁸ electronic configuration leads to Jahn-Teller distortions that affect the coordination geometry [9].

The coordination environments demonstrate the bridging function of formate anions within the crystal structure [2] [4]. Each formate anion coordinates to two different nickel centers through its carboxylate oxygen atoms, creating a systematic network that extends throughout the three-dimensional framework [2]. This bridging coordination mode is essential for the formation of the extended solid-state structure and contributes to the stability of the crystal lattice [2].

The bond lengths observed in the octahedral coordination environments are consistent with typical values reported for divalent first-row transition metal formates [2]. The slight variations in bond distances reflect the different coordination environments and the influence of hydrogen bonding interactions within the crystal structure [2]. These coordination characteristics contribute to the overall structural integrity and stability of the nickel formate dihydrate crystal [2] [4].

Hydrogen-Bonding Networks in Three-Dimensional Framework

The three-dimensional framework structure of nickel formate dihydrate is significantly stabilized by an extensive network of hydrogen bonding interactions that involve the coordinated water molecules and formate oxygen atoms [2] [4]. These hydrogen bonds are characterized by medium strength and exhibit nearly linear geometries, contributing substantially to the consolidation of the crystal packing arrangement [2].

The hydrogen bonding network involves systematic interactions between water molecules acting as donor groups and formate carboxylate oxygen atoms serving as acceptor groups [2] [4]. Each water molecule participates in multiple hydrogen bonding interactions, creating a comprehensive network that extends throughout the three-dimensional crystal structure [2]. These interactions demonstrate the critical role of water molecules in stabilizing the overall framework geometry [2].

Four distinct hydrogen bonding interactions have been precisely characterized within the crystal structure [2]. The first interaction involves O6—H5···O3 with a donor-acceptor distance of 2.7312(9) Å and a hydrogen bond angle of 158.1(16)° [2]. The second interaction is characterized by O5—H3···O2 with a donor-acceptor distance of 2.7522(9) Å and a nearly linear angle of 171.2(19)° [2].

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Reference
O6—H5···O3ⁱ0.7871.9852.7312158.1Weil (2018) [2]
O5—H3···O20.891.872.7522171.2Weil (2018) [2]
O5—H4···O4ⁱ0.8321.8982.7271174.1Weil (2018) [2]
O6—H6···O1ⁱⁱ0.8371.9262.7610175.5Weil (2018) [2]

The third hydrogen bonding interaction is represented by O5—H4···O4 with a donor-acceptor distance of 2.7271(10) Å and an angle of 174.1(17)°, demonstrating an almost perfectly linear arrangement [2]. The fourth interaction involves O6—H6···O1 with a donor-acceptor distance of 2.7610(9) Å and an angle of 175.5(16)°, also exhibiting near-linear geometry [2].

The hydrogen bonding distances fall within the range of 2.7271(10) Å to 2.7610(9) Å, which are characteristic values for medium-strength hydrogen bonds in hydrated metal formate structures [2]. The hydrogen bond angles range from 158.1(16)° to 175.5(16)°, with most interactions approaching linear geometry, indicating strong directional preferences in the hydrogen bonding network [2].

The systematic nature of the hydrogen bonding network creates a stabilizing effect that consolidates the three-dimensional framework arrangement [2] [4]. The formate anions serve dual functions within this network, acting both as bridging ligands between nickel centers and as acceptor groups for hydrogen bonding interactions [2]. This dual functionality is essential for maintaining the structural integrity of the crystal lattice [2].

The thermal decomposition of nickel formate dihydrate represents a complex multi-step process that has been extensively studied using various analytical techniques including thermogravimetric analysis, differential thermal analysis, and mass spectrometry. The decomposition proceeds through distinct pathways depending on the atmospheric conditions and temperature range employed.

Dehydration and Anhydrous Intermediate Formation

The thermal decomposition of nickel formate dihydrate begins with the dehydration process, which constitutes the first critical step in the overall decomposition pathway. The dehydration occurs in the temperature range of 130-180°C, with complete water removal typically achieved by 160-180°C [1] [2]. This process involves the loss of two water molecules from the dihydrate form, following the reaction:

Ni(HCOO)₂·2H₂O → Ni(HCOO)₂ + 2H₂O

The dehydration process is characterized by a theoretical weight loss of 19.2%, which corresponds to the removal of crystalline water molecules [2]. Thermogravimetric analysis reveals that this step is best described by phase boundary models, indicating that the dehydration proceeds through a controlled interface advancement mechanism [1] [2].

The dehydration temperature can vary depending on the specific conditions employed. Under dynamic heating conditions in air, the dehydration typically begins around 130°C and is complete by 180°C [1] [2]. The differential thermal analysis shows an endothermic peak at approximately 180°C, corresponding to the dehydration process [2].

The formation of the anhydrous intermediate, Ni(HCOO)₂, represents a crucial step in the decomposition pathway. This anhydrous form exhibits distinct structural characteristics compared to the original dihydrate. The anhydrous nickel formate maintains the coordination environment of the nickel center but lacks the stabilizing water molecules that were present in the dihydrate structure [3].

Crystal structure analysis indicates that the anhydrous intermediate retains the formate bridging ligands in the coordination framework. The nickel atoms in the anhydrous form are octahedrally coordinated by six oxygen atoms from six formate anions, creating a three-dimensional network structure [3]. This structural arrangement is critical for understanding the subsequent decomposition behavior of the anhydrous intermediate.

The stability of the anhydrous intermediate is temperature-dependent, with the compound remaining stable up to approximately 230°C under inert conditions [4]. However, under oxidative conditions, the decomposition temperature may be slightly higher, typically around 240°C [2]. The thermal stability of the anhydrous intermediate is influenced by the crystalline structure and the strength of the metal-ligand bonds.

Self-Redox Decomposition Mechanisms

The decomposition of anhydrous nickel formate follows a unique self-redox mechanism that distinguishes it from other nickel precursors. This mechanism operates in the temperature range of 230-280°C, with the decomposition peak typically occurring around 260-270°C [4] [2]. The self-redox nature of the decomposition is attributed to the simultaneous reduction of nickel(II) and oxidation of the formate ligands.

The self-redox decomposition mechanism involves the reduction of nickel(II) to metallic nickel while the formate ligands undergo oxidation to form gaseous products. This process can be represented by the overall reaction:

Ni(HCOO)₂ → Ni + 2CO₂ + H₂

However, the actual mechanism is more complex and involves multiple concurrent pathways. The decomposition has been shown to proceed through two main routes [5]:

Primary pathway: Ni(HCOO)₂ → Ni + CO₂ + CO + H₂O
Secondary pathway: Ni(HCOO)₂ → Ni + H₂ + 2CO₂

The self-redox feature of nickel formate decomposition is particularly advantageous for the formation of metallic nickel nanoparticles. Unlike other nickel precursors that require external reducing agents, nickel formate provides its own reducing environment through the decomposition of the formate ligands [4]. This intrinsic reducing capability eliminates the need for additional reducing gases such as hydrogen, making the process more efficient and environmentally friendly.

The mechanism involves the breaking of carbon-oxygen bonds in the formate ligands, followed by the release of carbon-containing gases and the simultaneous reduction of nickel centers. The process is thermodynamically favorable due to the high stability of the gaseous products and the formation of metallic nickel [4]. The relatively low decomposition temperature of 230-260°C compared to other nickel compounds makes nickel formate particularly attractive for applications requiring low-temperature processing.

Kinetic studies have revealed that the decomposition follows a branching nucleation model, indicating that the reaction proceeds through the formation of nuclei followed by their growth [1] [2]. The activation energy for the decomposition process has been determined to be approximately 150 ± 10 kJ/mol, which is consistent with the breaking of metal-ligand bonds and the formation of gaseous products [6].

Gaseous Byproduct Analysis (CO₂, H₂, H₂O)

The gaseous products formed during the thermal decomposition of nickel formate have been extensively characterized using mass spectrometry and gas chromatography techniques. The composition of the evolved gases provides crucial information about the decomposition mechanism and the reaction pathways involved.

The major gaseous products include carbon dioxide (CO₂), hydrogen (H₂), carbon monoxide (CO), and water vapor (H₂O), with trace amounts of methane (CH₄) [5]. The typical composition of the gaseous products has been reported as approximately 62% carbon dioxide, 25% hydrogen, 11% carbon monoxide, and 0.6% methane [5]. The water vapor content is variable and depends on the specific conditions employed during decomposition.

Carbon dioxide formation occurs through the complete oxidation of the formate carbon atom. This process involves the cleavage of the C-H bond in the formate group, followed by the oxidation of the carbon atom to form CO₂. The high proportion of CO₂ in the gas mixture indicates that this pathway is thermodynamically favored under the decomposition conditions [5].

Hydrogen gas formation results from the reduction of protons derived from the formate ligands. The self-redox nature of the decomposition provides the electrons necessary for hydrogen formation through the oxidation of the formate ligands. The hydrogen evolution is particularly significant as it contributes to the reducing environment that facilitates the formation of metallic nickel [4].

Carbon monoxide formation occurs through the partial oxidation of the formate carbon atom. This pathway competes with the complete oxidation to CO₂ and represents an intermediate step in the decomposition process. The formation of CO indicates that the decomposition mechanism involves multiple concurrent pathways with different degrees of carbon oxidation [5].

Water vapor formation occurs through multiple pathways during the decomposition process. In addition to the initial dehydration step, water can be formed through the reaction of hydrogen with oxygen-containing species during the decomposition process. The water formation contributes to the overall reducing environment and may participate in secondary reactions [2].

The evolution of gaseous products follows a specific temperature profile, with different gases being released at different stages of the decomposition process. Mass spectrometry analysis has shown that water vapor evolution begins during the dehydration step at around 160°C and continues through the decomposition process [2]. The evolution of CO₂, H₂, and CO occurs primarily in the temperature range of 230-350°C, corresponding to the main decomposition event [5].

The analysis of gaseous products also reveals the presence of minor components such as methane, which forms through the reduction of carbon-containing intermediates. The low concentration of methane (0.6%) indicates that this pathway is not significant under normal decomposition conditions [5]. However, the presence of methane provides insights into the complexity of the decomposition mechanism and the potential for alternative reaction pathways.

Temperature-programmed decomposition studies coupled with mass spectrometry have shown that the gas evolution profile depends on the heating rate and the atmospheric conditions employed. Under inert conditions, the decomposition occurs at lower temperatures compared to oxidative conditions, and the gas composition may vary accordingly [2]. The understanding of gaseous product formation is crucial for optimizing the decomposition process and controlling the properties of the resulting metallic nickel particles.

Physical Description

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999)

Boiling Point

Decomposes at 200-250 °C

Density

2.15 at 68 °F (USCG, 1999)
2.15 at 20 °C

Odor

Odorless

UNII

Y4YT27N8QN

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3349-06-2
15843-02-4

Associated Chemicals

Nickel formate, dihydrate;15694-70-9

Methods of Manufacturing

By reaction of formic acid with Ni
(1) Reaction of sodium formate and nickel sulfate, (2) dissolving nickel hydroxide in formic acid. /Dihydrate/

General Manufacturing Information

Formic acid, nickel(2+) salt (2:1): ACTIVE

Dates

Last modified: 08-15-2023

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